N,N',N'',N'''-(1,5-Pentanediylidene)tetrakismethacrylamide
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Overview
Description
N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide: is a synthetic organic compound with the molecular formula C21H32N4O4. It is known for its unique structure, which includes multiple methacrylamide groups attached to a pentanediylidene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide typically involves the reaction of 1,5-pentanediamine with methacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Methacryloyl Chloride: Methacryloyl chloride is prepared by reacting methacrylic acid with thionyl chloride.
Reaction with 1,5-Pentanediamine: The prepared methacryloyl chloride is then reacted with 1,5-pentanediamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide undergoes various chemical reactions, including:
Polymerization: The methacrylamide groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methacrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Substitution: Derivatives with modified functional groups
Scientific Research Applications
Chemistry: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the synthesis of advanced polymers with tailored properties. These polymers are explored for their mechanical strength, thermal stability, and chemical resistance.
Biology: In biological research, this compound is investigated for its potential as a cross-linking agent in the preparation of hydrogels and other biomaterials. These materials are used in tissue engineering and drug delivery systems.
Medicine: The compound’s ability to form biocompatible polymers makes it a candidate for medical applications such as wound dressings, implants, and controlled drug release systems.
Industry: In industrial applications, N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is used in the production of high-performance coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide primarily involves its ability to undergo polymerization and cross-linking reactions. The methacrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of free radicals .
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: Similar in structure but with a methylene bridge instead of a pentanediylidene backbone.
N,N’-Ethylenebisacrylamide: Contains an ethylene bridge, leading to different polymerization properties.
N,N’-Hexamethylenebisacrylamide: Features a hexamethylene bridge, providing different mechanical properties in the resulting polymers.
Uniqueness: N,N’,N’‘,N’‘’-(1,5-Pentanediylidene)tetrakismethacrylamide is unique due to its pentanediylidene backbone, which offers a balance between flexibility and rigidity in the resulting polymers. This balance makes it suitable for applications requiring both mechanical strength and flexibility .
Properties
CAS No. |
101810-92-8 |
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Molecular Formula |
C21H32N4O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-methyl-N-[1,5,5-tris(2-methylprop-2-enoylamino)pentyl]prop-2-enamide |
InChI |
InChI=1S/C21H32N4O4/c1-12(2)18(26)22-16(23-19(27)13(3)4)10-9-11-17(24-20(28)14(5)6)25-21(29)15(7)8/h16-17H,1,3,5,7,9-11H2,2,4,6,8H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
InChI Key |
HZCZYBXRDUQHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(CCCC(NC(=O)C(=C)C)NC(=O)C(=C)C)NC(=O)C(=C)C |
Origin of Product |
United States |
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